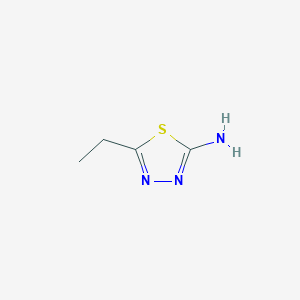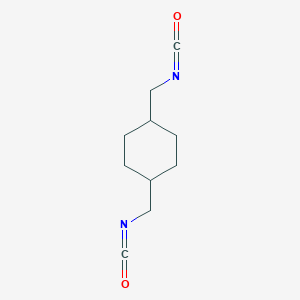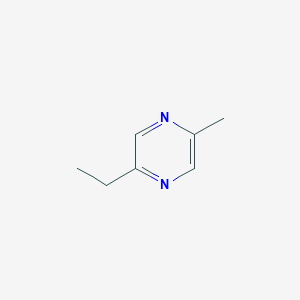
2-Ethyl-5-methylpyrazine
Overview
Description
2-Ethyl-5-methylpyrazine is an organic compound belonging to the class of pyrazines. It is characterized by a pyrazine ring substituted with an ethyl group at position 2 and a methyl group at position 5. This compound is known for its distinct aroma, often described as nutty, roasted, and grassy. It is commonly found in various food products, including coffee, chocolate, and roasted nuts .
Mechanism of Action
Target of Action
2-Ethyl-5-methylpyrazine is primarily used as a flavoring agent . It is a member of the class of pyrazines and is found in various food products such as tea, soybean paste, chocolate, and sesame seed oil . It is also a Maillard reaction product, which is a thermal degradation product obtained as a result of a chemical reaction between an amino acid and a reducing sugar .
Mode of Action
As a flavoring agent, it likely interacts with olfactory receptors in the nose, contributing to the aroma and taste of food products .
Biochemical Pathways
It is known to be a product of the maillard reaction, a type of non-enzymatic browning reaction that occurs when amino acids and reducing sugars are heated together .
Result of Action
The primary result of the action of this compound is the contribution to the flavor and aroma of various food products. It imparts a specific taste and smell, enhancing the sensory experience of the food .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept cool to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylpyrazine can be synthesized through several chemical routes. One common method involves the alkylation of dimethyl-2,5-pyrazine. Another approach is the reaction of L-threonine with ascorbic acid under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactions and catalysts to ensure efficient synthesis. The reaction conditions typically include temperatures around 200°C and specific reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, leading to different substituted pyrazines.
Substitution: Substitution reactions can occur at the ethyl or methyl groups, resulting in different alkylated pyrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkyl halides are commonly employed in substitution reactions.
Major Products:
Scientific Research Applications
2-Ethyl-5-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a flavoring agent in food chemistry and as a model compound in studies of Maillard reactions.
Biology: The compound is studied for its role in the aroma profile of various biological materials, including plants and fermented products.
Medicine: Research explores its potential therapeutic properties, including its effects on sensory perception and neurological pathways.
Comparison with Similar Compounds
2-Ethyl-6-methylpyrazine: Similar in structure but with the ethyl and methyl groups at different positions.
2,3-Diethyl-5-methylpyrazine: Contains an additional ethyl group, leading to different chemical properties.
2-Methyl-5-ethylpyrazine: Another isomer with the same molecular formula but different structural arrangement.
Uniqueness: 2-Ethyl-5-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic properties. Its presence in various food products and its role in flavor chemistry make it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
2-ethyl-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKCFJIKRGXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065422 | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a nutty, roasted, grassy odour | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.970 | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13360-64-0, 36731-41-6 | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5(or6)-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-5-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41R8X574D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-5-methylpyrazine, 9CI, 8CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Ethyl-5-methylpyrazine in food science?
A: this compound is a key aroma compound that contributes significantly to the desirable roasted, nutty flavor profile of many foods. Its presence in trace amounts can greatly enhance the sensory appeal of products like roasted nuts, coffee, and cooked meat. [, , , , ]
Q2: How does the concentration of this compound affect sensory perception?
A: Even at extremely low concentrations, this compound possesses a low odor threshold, meaning humans can detect its presence at very small quantities. This makes it a potent flavoring agent. [, , , ]
Q3: How does the drying process influence the aroma profile of foods, particularly the levels of this compound?
A: Studies on shrimp [] and tea [] have shown that different drying methods significantly affect the aroma profile of the final product. For instance, microwave vacuum drying of shrimp led to a higher concentration of this compound compared to other drying methods, contributing to a more desirable flavor. In tencha tea, the traditional tencha-ro drying method produced a higher concentration of this compound, resulting in a stronger seaweed-like aroma.
Q4: Can the addition of specific ingredients during food processing enhance the formation of this compound?
A: Yes, research indicates that the addition of certain ingredients can influence the formation of this compound. For example, adding a red wine pomace seasoning to barbecued beef patties was found to enhance the formation of various pyrazines, including this compound, thereby enhancing the roasted flavor. [, ]
Q5: What are the primary pathways for the formation of this compound in food?
A: this compound is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. This reaction is responsible for the development of desirable flavors and aromas in cooked foods. [, , , ]
Q6: What role do amino acids play in the formation of this compound?
A: Studies using isotope-labeled glutamine revealed that the amide nitrogen atom of the amino acid plays a significant role in pyrazine formation. [] Further research on walnut oil indicates a strong correlation between the presence of specific amino acids like isoleucine and arginine and the formation of this compound. []
Q7: Can the pH level during food processing influence the formation of this compound?
A: Yes, pH plays a crucial role. Studies have shown that alkaline conditions generally favor the formation of pyrazines, including this compound. []
Q8: What are some natural sources where this compound is found?
A: this compound is naturally present in various foods, including: * Roasted coffee beans: It contributes to the characteristic aroma of roasted coffee. [, ] * Sesame seed oil: It is one of the key aroma compounds in sesame oil. [] * Peanuts: Roasting peanuts enhances the formation of this compound, contributing to their roasted nutty flavor. [] * Dong Ding Oolong Tea: This tea variety from Taiwan is known for its prominent caramel aroma, with this compound playing a key role. [] * Fermented soybean paste (Doenjang): This traditional Korean condiment owes part of its complex flavor profile to the presence of this compound. [] * Tartary Buckwheat Tea: This tea variety possesses a distinct malty aroma, with this compound identified as one of its key contributors. [] * Wax gourd beverage: This traditional beverage derives its unique flavor profile in part from the presence of this compound. [] * Boletus auripes Pk. mushroom: This edible mushroom contains a diverse array of volatile compounds, including this compound. [] * Lactobacillus acidophilus culture medium: The volatile oil extracted from the liquid medium used to cultivate this probiotic bacteria contains this compound, suggesting a potential source for its production. []
Q9: Does this compound have any potential applications beyond the food industry?
A: While primarily recognized for its flavoring properties, research suggests potential applications in other fields. For example, its presence in the volatile profile of the Streptomyces setonii WY228 bacterium has shown promising antifungal activity against the sweet potato black spot disease. []
Q10: What are some future research directions for this compound?
A:
* Flavor enhancement: Investigating how different processing techniques and ingredient combinations can be optimized to maximize this compound formation in various food products. * Biotechnological applications: Exploring the antifungal properties of this compound further and investigating its potential use in developing bio-based fungicides. * Structure-activity relationship studies: Understanding how structural modifications to the this compound molecule can influence its aroma properties, potentially leading to the development of novel flavoring agents. []
Q11: Are there any safety concerns regarding the use of this compound in food?
A: While generally recognized as safe for consumption in the trace amounts found naturally in food, further research is needed to determine any potential long-term effects of consuming large quantities of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
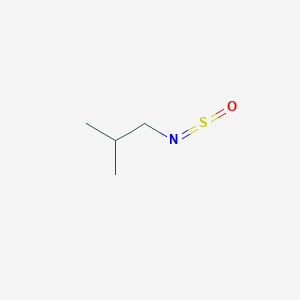

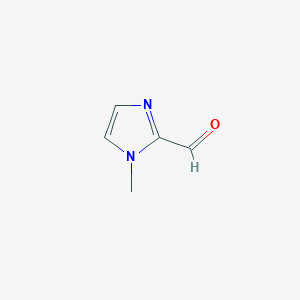
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)
